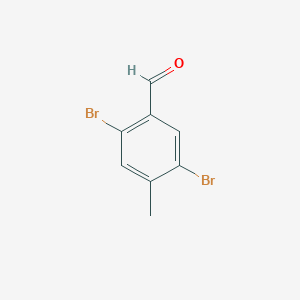

2,5-Dibromo-4-methylbenzaldehyde

Übersicht

Beschreibung

2,5-Dibromo-4-methylbenzaldehyde is an organic compound with the molecular formula C8H6Br2O. It is characterized by a benzene ring substituted with two bromine atoms at positions 2 and 5, a methyl group at position 4, and an aldehyde group at position 1. This compound is of interest in various scientific research applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

Bromination of 4-Methylbenzaldehyde: The compound can be synthesized by the bromination of 4-methylbenzaldehyde using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is typically carried out in a solvent like dichloromethane at low temperatures to control the degree of bromination.

Direct Halogenation: Another method involves the direct halogenation of 2,5-dimethylbenzaldehyde using bromine in the presence of a Lewis acid catalyst.

Industrial Production Methods: In an industrial setting, the compound is produced through continuous flow processes that ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques helps in scaling up the production while maintaining safety and efficiency.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the aldehyde group to an alcohol, resulting in 2,5-dibromo-4-methylbenzyl alcohol.

Substitution: The bromine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used for the reduction of the aldehyde group.

Substitution: Nucleophiles such as amines and alkoxides are used in substitution reactions, often requiring high temperatures and strong bases.

Major Products Formed:

Oxidation: 2,5-Dibromo-4-methylbenzoic acid

Reduction: 2,5-Dibromo-4-methylbenzyl alcohol

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

2,5-Dibromo-4-methylbenzaldehyde is utilized in several key reactions and processes:

- Carbonylative Stille Couplings : This reaction forms carbon-carbon bonds crucial for synthesizing complex organic molecules.

- Knoevenagel Condensation : It acts as a reactant in forming carbon-carbon bonds by condensing with active methylene compounds.

- Cyclization Reactions : Used in the cyclization of N-(α-methyl-p-methoxybenzyl)-imino-esters, essential for producing cyclic compounds found in pharmaceuticals.

- Hydroacylation Reactions : Involves the addition of a carbon-hydrogen bond across a carbon-carbon double bond, facilitating the synthesis of various organic compounds.

- Amination and Oxidative Heterocyclization : Enables the formation of new carbon-nitrogen bonds, vital for synthesizing numerous organic compounds.

The biological activity of this compound is primarily linked to its reactivity with nucleophilic agents. The aldehyde group can undergo nucleophilic addition, influencing several biochemical pathways.

Key Biological Activities

- Antimicrobial Activity : Exhibits significant antibacterial properties against strains like Staphylococcus aureus and Escherichia coli.

- Cytotoxic Effects : Demonstrated potential in inducing apoptosis in cancer cell lines such as HeLa and MCF-7.

- Antioxidant Properties : Preliminary studies suggest it may reduce oxidative stress through DPPH radical scavenging activity.

Antimicrobial Studies

In a study evaluating the antimicrobial efficacy of this compound:

- Observed Effect : Effective inhibition of S. aureus and E. coli was noted, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

Cytotoxicity Assays

Research on cytotoxicity revealed:

- Induction of Apoptosis : In vitro assays indicated that this compound induces apoptosis in HeLa and MCF-7 cell lines with IC50 values in the low micromolar range.

Antioxidant Activity

A DPPH radical scavenging assay showed:

- Effectiveness : The compound effectively reduced free radicals, indicating potential as an antioxidant agent.

Data Table: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of S. aureus and E. coli | |

| Cytotoxicity | Induction of apoptosis in HeLa and MCF-7 | |

| Antioxidant | DPPH radical scavenging |

Wirkmechanismus

The mechanism by which 2,5-Dibromo-4-methylbenzaldehyde exerts its effects depends on its specific application. For example, in enzyme inhibition studies, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Vergleich Mit ähnlichen Verbindungen

2-Bromo-4-methylbenzaldehyde: Similar structure but with only one bromine atom.

2,5-Dimethoxy-4-methylbenzaldehyde: Similar structure but with methoxy groups instead of bromine atoms.

Uniqueness: 2,5-Dibromo-4-methylbenzaldehyde is unique due to the presence of two bromine atoms, which significantly alters its reactivity and chemical properties compared to its similar counterparts. This makes it particularly useful in specific chemical reactions and applications where the presence of bromine atoms is advantageous.

Biologische Aktivität

2,5-Dibromo-4-methylbenzaldehyde is a brominated aromatic aldehyde that has garnered attention for its potential biological activities. This article reviews the existing literature on the compound's biological properties, including its anti-inflammatory effects, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

- Chemical Formula : C8H6Br2O

- Molecular Weight : 277.94 g/mol

- CAS Number : 1427565-04-5

The structure of this compound features two bromine atoms and a methyl group attached to a benzaldehyde moiety, which may influence its reactivity and biological interactions.

Cytotoxicity

The cytotoxic effects of dibrominated compounds have been explored in various cell lines. For instance, a related compound demonstrated significant toxicity in human HeLa cells while exhibiting potent antigiardial activity against Giardia lamblia.

| Compound | Cytotoxicity (IC50 in HeLa cells) | Antigiardial Activity (EC50) | Selectivity Ratio |

|---|---|---|---|

| Dibromide 3 | >500-fold more toxic than Metronidazole | 40-fold increased activity over Metronidazole | <10-fold lower than Metronidazole |

This table indicates that while some dibrominated compounds may offer enhanced biological activity against pathogens, they also pose significant toxicity risks .

Potential Therapeutic Applications

The biological activities exhibited by dibrominated benzaldehydes suggest potential therapeutic applications in treating inflammatory diseases or infections caused by resistant pathogens. The balance between efficacy and toxicity remains a crucial consideration for future drug development.

Case Studies

-

Case Study on Inflammatory Response :

- In a study examining the effects of BHMB on RAW 264.7 cells, researchers found that treatment with BHMB led to a marked reduction in inflammatory markers associated with LPS stimulation. This suggests that similar compounds could be explored for their anti-inflammatory properties in clinical settings .

- Antigiardial Activity Evaluation :

Eigenschaften

IUPAC Name |

2,5-dibromo-4-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6Br2O/c1-5-2-8(10)6(4-11)3-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLRTUFATSTXBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.